

# An In-depth Technical Guide to the Chemical Properties of Divanillin

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For Researchers, Scientists, and Drug Development Professionals

**Divanillin**, also known as dehydro**divanillin** or 5,5'-bivanillin, is a homodimer of vanillin formed through oxidative coupling.[1][2] This symmetrical biphenyl compound has garnered significant interest for its roles as a taste enhancer, a bio-based building block for polymers, and a promising therapeutic agent.[1][3] Its unique structure, featuring two vanillin units linked by a C-C bond, gives rise to a distinct set of chemical and physical properties that are critical for its application in various scientific fields.[1][4]

This guide provides a comprehensive overview of the core chemical properties of **divanillin**, detailed experimental methodologies for their determination, and visualizations of key chemical processes and biological interactions.

#### **Chemical Identity and Structure**

**Divanillin** is structurally characterized by two vanillin moieties connected at their 5-positions. This linkage creates a biphenyl structure with aldehyde, hydroxyl, and methoxy functional groups on each aromatic ring.

Table 1: Chemical Identifiers for **Divanillin** 



Identifier	Value
IUPAC Name	6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde
Alternate IUPAC Name	3-(5-formyl-2-hydroxy-3-methoxyphenyl)-4-hydroxy-5-methoxybenzaldehyde[5]
CAS Number	2092-49-1
Molecular Formula	C16H14O6[4]
Molecular Weight	302.28 g/mol [5]
Synonyms	Dehydrodivanillin, 5,5'-Bivanillin

### **Physicochemical Properties**

The physical state and solubility of **divanillin** are fundamental to its handling, formulation, and application. The compound is typically a white to pale yellow crystalline solid with a characteristic fruity, vanilla-like aroma.[5]

Table 2: Summary of Physical Properties of Divanillin

Property	Value	Source
Appearance	White to pale yellow solid	[5]
Melting Point	315.0 °C (@ 760 mm Hg)	[5]
Boiling Point (est.)	486.0 - 487.0 °C (@ 760 mm Hg)	[5]
Water Solubility (est.)	294.8 mg/L (@ 25 °C)	[5]
Organic Solvent Solubility	Soluble in ethanol, benzyl alcohol, chloroform, acetone	[1][5]

Table 3: Summary of Computed Chemical Properties of **Divanillin** 



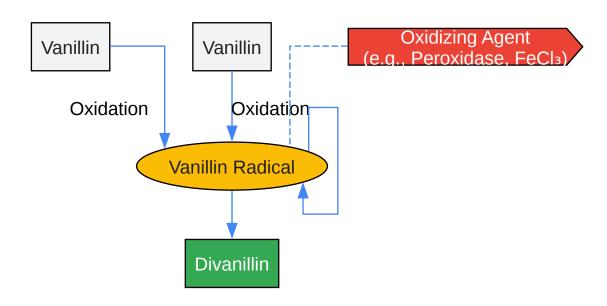
Property	Value	Source
logP (o/w)	0.567 - 1.70	[5]
Polar Surface Area	93.1 Ų	[4]
Hydrogen Bond Donors	2	[4]
Hydrogen Bond Acceptors	6	[4]
Rotatable Bond Count	5	[4]

#### **Chemical Reactivity and Pathways**

**Divanillin**'s reactivity is primarily dictated by its phenolic hydroxyl groups and aromatic aldehyde functions. These groups make it a versatile molecule for chemical synthesis and a potent agent in biological systems.

#### **Synthesis via Oxidative Coupling**

The most common synthesis route to **divanillin** is the oxidative dimerization of vanillin. This reaction can be catalyzed by enzymes (like peroxidases) or chemical oxidants such as ferric chloride (FeCl<sub>3</sub>) or sodium persulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>8</sub>).[1] This process mimics the natural formation of lignin-related biphenyl structures.



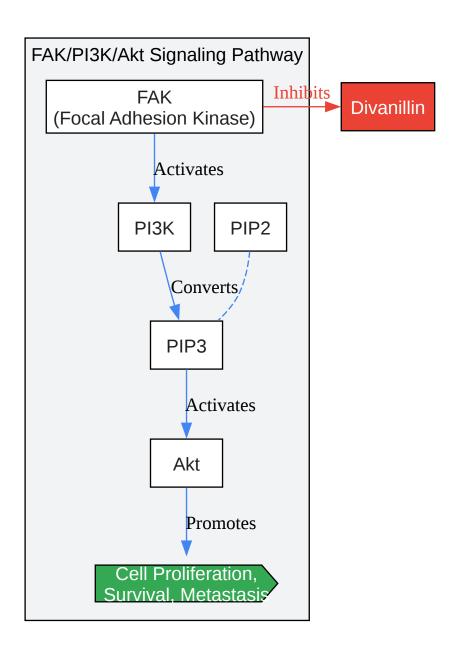
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Diagram of the oxidative coupling of vanillin to form divanillin.

#### **Biological Activity: Inhibition of FAK/PI3K/Akt Pathway**

In drug development, **divanillin** has shown potential as an anti-metastatic agent. Studies have demonstrated that it can inhibit the FAK/PI3K/Akt signaling pathway, a critical cascade involved in cell survival, proliferation, and migration.[1] By binding to the Focal Adhesion Kinase (FAK), **divanillin** disrupts downstream signaling, leading to a decrease in the metastatic potential of cancer cells.



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Inhibition of the FAK/PI3K/Akt signaling pathway by divanillin.

### **Experimental Protocols**

Accurate determination of chemical properties requires standardized experimental methods. Below are detailed protocols for key analytical procedures relevant to **divanillin**.

#### Synthesis: Enzymatic Oxidative Coupling of Vanillin

This protocol describes a common laboratory-scale synthesis of **divanillin** from vanillin using a peroxidase enzyme.

- Objective: To synthesize **divanillin** via enzymatic dimerization of vanillin.
- Materials:
  - Vanillin (Substrate)
  - Horseradish Peroxidase (HRP) or Soybean Peroxidase (SBP) (Catalyst)
  - Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>) (Oxidant)
  - Phosphate Buffer (e.g., pH 5.0)
  - Ethyl Acetate (Extraction Solvent)
  - Anhydrous Sodium Sulfate (Drying Agent)
- Procedure:
  - Dissolve a known concentration of vanillin in the phosphate buffer in a reaction vessel.
  - Add the peroxidase enzyme to the solution and stir gently.
  - Initiate the reaction by adding hydrogen peroxide dropwise over a period of 30-60 minutes while maintaining a constant temperature (e.g., 50°C).
  - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

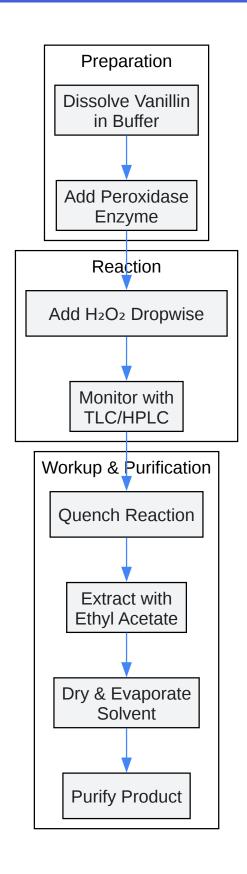






- Once the reaction is complete (indicated by the consumption of vanillin), quench the reaction.
- Extract the product from the aqueous solution using ethyl acetate.
- o Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude divanillin product.
- Purify the product via recrystallization or column chromatography.





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Workflow for the enzymatic synthesis of divanillin.



## **Characterization: Determination of Total Phenolic Content (TPC)**

The Folin-Ciocalteu assay is a standard method for quantifying the total phenolic content, which is indicative of the antioxidant potential of a compound like **divanillin**.[6][7][8]

- Objective: To quantify the total phenolic hydroxyl groups in a sample.
- Principle: The Folin-Ciocalteu reagent contains phosphomolybdic/phosphotungstic acid complexes. In an alkaline medium, phenolic compounds reduce these complexes, resulting in a blue-colored product whose absorbance is proportional to the total phenolic content.
- Procedure:
  - Prepare a stock solution of divanillin in a suitable solvent (e.g., ethanol).
  - In a test tube, mix an aliquot of the sample solution with the Folin-Ciocalteu reagent (typically diluted 10-fold).[6]
  - After a short incubation period (3-8 minutes), add a sodium carbonate solution (e.g., 7.5% w/v) to make the solution alkaline.[6][7]
  - Add distilled water to reach a final volume.
  - Incubate the mixture at room temperature (or slightly elevated, e.g., 40°C) for a set time
     (e.g., 30-90 minutes) to allow for color development.[6][7]
  - Measure the absorbance of the solution at the wavelength of maximum absorption (typically ~750 nm) using a spectrophotometer.[7][8]
  - Quantify the TPC by comparing the absorbance to a calibration curve prepared using a standard phenolic compound, such as gallic acid. Results are expressed as gallic acid equivalents (GAE).[8]

This guide provides foundational data and methodologies for professionals working with **divanillin**. The provided tables offer quick reference to its key properties, while the diagrams and protocols supply the necessary detail for practical application and further research.



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